Ethyl 2-amino-2-ethylbutanoate
Overview
Description
Ethyl 2-amino-2-ethylbutanoate is an organic compound with the chemical formula C8H17NO2. It is a colorless to pale yellow liquid with a characteristic apple-like fragrance. This compound is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-2-ethylbutanoate can be synthesized through several methods. One common method involves the nucleophilic substitution of haloalkanes with amines. For example, the reaction of ethylamine with ethyl 2-bromobutanoate under controlled conditions can yield this compound. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the substitution reaction .
Industrial Production Methods
In an industrial setting, this compound can be produced through a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically heated and stirred for several hours, followed by purification steps such as distillation and recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-2-ethylbutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides and bases such as sodium hydroxide or potassium carbonate are commonly employed
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Ethyl 2-amino-2-ethylbutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug development and pharmaceutical formulations.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of Ethyl 2-amino-2-ethylbutanoate involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. The compound’s amino group can participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity .
Comparison with Similar Compounds
Ethyl 2-amino-2-ethylbutanoate can be compared with other similar compounds such as:
- Ethyl 2-amino-2-methylbutanoate
- Ethyl 2-amino-2-propylbutanoate
- Ethyl 2-amino-2-butylbutanoate
These compounds share similar structural features but differ in the length and branching of their carbon chains. This compound is unique due to its specific ethyl substitution, which influences its physical and chemical properties .
Properties
IUPAC Name |
ethyl 2-amino-2-ethylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-4-8(9,5-2)7(10)11-6-3/h4-6,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIUIXFNNAURHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C(=O)OCC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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